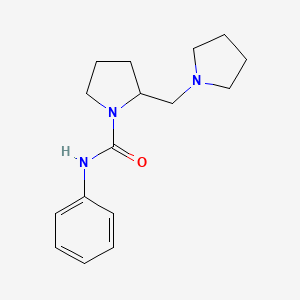![molecular formula C13H19N3O B7528391 N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMXAA and has been extensively studied for its anti-cancer properties.
Mécanisme D'action
DMXAA's mechanism of action is not fully understood, but it is believed to activate the immune system and induce tumor necrosis. DMXAA has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which play a crucial role in the immune response to cancer. DMXAA has also been shown to inhibit the growth of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. It has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. DMXAA has been shown to activate the production of cytokines, such as TNF-α, which play a crucial role in the immune response to cancer. DMXAA has also been shown to inhibit the growth of new blood vessels, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMXAA in lab experiments is its potential for combination therapy with chemotherapy drugs. DMXAA has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using DMXAA in lab experiments is its potential toxicity. DMXAA has been shown to cause liver toxicity in animal studies, which may limit its use in clinical trials.
Orientations Futures
There are several future directions for DMXAA research. One direction is to further investigate its potential use in combination therapy with chemotherapy drugs. Another direction is to investigate its potential use in treating viral infections and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of DMXAA and its potential toxicity. Overall, DMXAA has shown significant promise in various research fields and is a compound that warrants further investigation.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 2-amino-5-dimethylaminopyridine with cyclopentanecarboxylic acid chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure DMXAA. This synthesis method has been optimized to produce high yields of DMXAA with good purity.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. DMXAA has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anti-cancer properties, DMXAA has also been studied for its potential use in treating viral infections and inflammatory diseases.
Propriétés
IUPAC Name |
N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)11-7-8-12(14-9-11)15-13(17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZDVRYBFFJXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
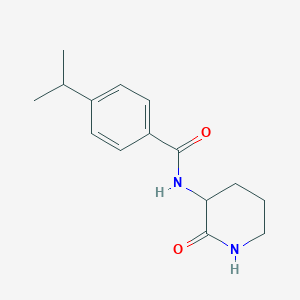

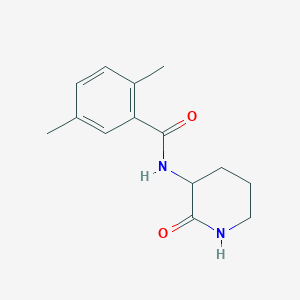

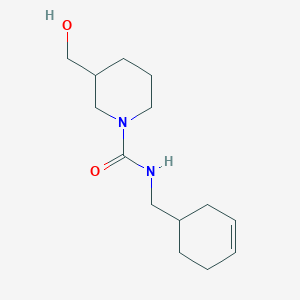
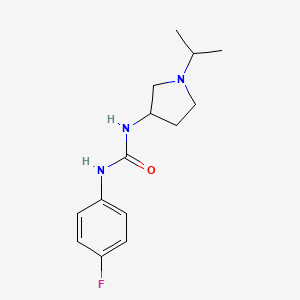
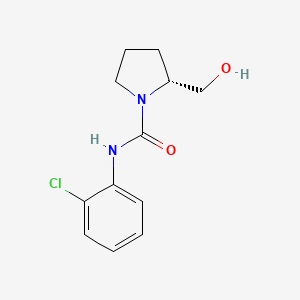
![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
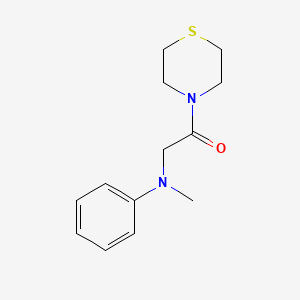

![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)
